N-(2-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-(2-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.10209953 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Properties
One of the key applications of N-(2-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide and its derivatives lies in the realm of pharmacology, where it has been explored for its selective receptor agonist properties. For instance, Sonda et al. (2004) synthesized a series of benzamide derivatives, including a compound with a structure closely related to this compound, which was evaluated for its effect on gastrointestinal motility, showing potential as a prokinetic agent with reduced side effects due to its selectivity for 5-HT4 receptors. This compound specifically enhanced gastric emptying and increased the frequency of defecation, indicating its utility in managing gastrointestinal disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Receptor Binding and Imaging Studies
Another significant area of research application for this compound is in receptor binding and imaging studies. Caveliers et al. (2002) investigated the potential of a novel iodobenzamide derivative, closely resembling the chemical structure of interest, for visualizing primary breast tumors in vivo through selective binding to sigma receptors overexpressed in breast cancer cells. The study demonstrated that this compound accumulates in breast tumors, suggesting its application in noninvasively assessing tumor proliferation and aiding in the diagnosis and management of breast cancer (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Novel Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
The compound and its analogs have also been explored for their potential in treating viral infections. Romero et al. (1994) focused on synthesizing and evaluating analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine for their inhibition of HIV-1 reverse transcriptase. This research highlighted the compound's role in developing new therapeutic agents for HIV, showcasing its versatility and potential in contributing to the treatment of viral diseases (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-16-6-3-2-5-15(16)13-19-18(21)14-8-10-20(11-9-14)26(22,23)17-7-4-12-25-17/h2-7,12,14H,8-11,13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEBJSOCMQHMFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.